molecular formula C6H15ClN2 B11921465 cis-cyclohexane-1,3-diaMine hydrochloride

cis-cyclohexane-1,3-diaMine hydrochloride

Cat. No.: B11921465
M. Wt: 150.65 g/mol
InChI Key: MVUYVVKSXCLYSP-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Cyclohexane-1,3-diamine hydrochloride: is a chemical compound with the molecular formula C6H15ClN2. It is a derivative of cyclohexane, where two amino groups are attached to the 1 and 3 positions of the cyclohexane ring in a cis configuration. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-cyclohexane-1,3-diamine hydrochloride typically involves the reduction of cis-1,3-cyclohexanedione followed by amination. One common method starts with the reduction of cis-1,3-cyclohexanedione using sodium borohydride to form cis-1,3-cyclohexanediol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield cis-cyclohexane-1,3-diamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of cis-1,3-cyclohexanedione in the presence of a suitable catalyst, followed by amination and subsequent conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: cis-Cyclohexane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

cis-Cyclohexane-1,3-diamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-cyclohexane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The amino groups in the compound can form hydrogen bonds and coordinate with metal centers, affecting the overall reactivity and stability of the target molecules .

Comparison with Similar Compounds

    trans-Cyclohexane-1,3-diamine hydrochloride: Differing in the spatial arrangement of the amino groups.

    1,2-Diaminocyclohexane: Amino groups attached to adjacent carbon atoms.

    1,4-Diaminocyclohexane: Amino groups attached to opposite carbon atoms.

Uniqueness: cis-Cyclohexane-1,3-diamine hydrochloride is unique due to its cis configuration, which imparts distinct steric and electronic properties compared to its trans isomer and other diaminocyclohexane derivatives. This unique configuration can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

(1R,3S)-cyclohexane-1,3-diamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,7-8H2;1H/t5-,6+;

InChI Key

MVUYVVKSXCLYSP-KNCHESJLSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)N.Cl

Canonical SMILES

C1CC(CC(C1)N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.